molecular formula C42H82N2O22 B8106626 Bis-(m-PEG8-amido)-hexanoic acid

Bis-(m-PEG8-amido)-hexanoic acid

Número de catálogo: B8106626
Peso molecular: 967.1 g/mol
Clave InChI: ZWXXNJUHFRYALT-KDXMTYKHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bis-(m-PEG8-amido)-hexanoic acid: is a compound that consists of two polyethylene glycol (PEG) chains, each with eight ethylene glycol units, attached to a hexanoic acid backbone via amide linkages. This compound is part of a broader class of PEGylated molecules, which are widely used in various scientific and industrial applications due to their enhanced solubility, stability, and biocompatibility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(m-PEG8-amido)-hexanoic acid typically involves the following steps:

    Activation of Hexanoic Acid: Hexanoic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    PEGylation: The activated hexanoic acid is then reacted with m-PEG8-amine under mild conditions to form the amide bond. This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Bis-(m-PEG8-amido)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The PEG chains can be oxidized under harsh conditions, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The amide bonds are generally stable, but under strong reducing conditions, they can be cleaved to form amines and carboxylic acids.

    Substitution: The terminal hydroxyl groups of the PEG chains can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Formation of PEG-aldehydes or PEG-carboxylic acids.

    Reduction: Formation of PEG-amines and hexanoic acid.

    Substitution: Formation of PEG-ethers or PEG-esters.

Aplicaciones Científicas De Investigación

Chemistry: Bis-(m-PEG8-amido)-hexanoic acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a central scaffold.

Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of drug delivery systems, where the PEGylation improves the pharmacokinetics and reduces immunogenicity of therapeutic agents.

Medicine: In the medical field, this compound is utilized in the formulation of PEGylated drugs, which have improved therapeutic efficacy and reduced side effects. It is also used in the development of diagnostic agents and imaging probes.

Industry: Industrially, this compound finds applications in the production of biocompatible materials, such as hydrogels and coatings, which are used in various biomedical devices and implants.

Mecanismo De Acción

The primary mechanism by which Bis-(m-PEG8-amido)-hexanoic acid exerts its effects is through PEGylation. The PEG chains increase the hydrophilicity and steric hindrance of the modified molecules, leading to enhanced solubility, stability, and reduced immunogenicity. The amide linkages provide a stable and biocompatible connection between the PEG chains and the hexanoic acid backbone, ensuring the integrity of the compound under physiological conditions.

Comparación Con Compuestos Similares

    Bis-(m-PEG6-amido)-hexanoic acid: Similar structure but with shorter PEG chains, resulting in slightly different solubility and stability properties.

    Bis-(m-PEG12-amido)-hexanoic acid: Longer PEG chains, providing enhanced solubility and stability compared to Bis-(m-PEG8-amido)-hexanoic acid.

    Bis-(m-PEG8-amido)-butanoic acid: Different backbone (butanoic acid instead of hexanoic acid), which may affect the overall hydrophobicity and flexibility of the compound.

Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and biocompatibility. The hexanoic acid backbone offers a suitable hydrophobic core, enhancing the compound’s ability to interact with various biological targets and materials.

Actividad Biológica

Bis-(m-PEG8-amido)-hexanoic acid, with the CAS number 2353409-77-3, is a polyethylene glycol (PEG)-based compound primarily recognized for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising avenue for targeted therapy in various diseases, including cancer.

  • Molecular Formula : C42_{42}H82_{82}N2_2O22_{22}
  • Molecular Weight : 967.10 g/mol
  • Structure : Contains two m-PEG8 amido groups linked by a hexanoic acid moiety.

The biological activity of this compound is primarily attributed to its function as a linker in PROTACs. By connecting two different ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein—this compound facilitates the ubiquitination and subsequent degradation of the target protein. This mechanism allows for selective modulation of protein levels within cells, which is crucial for therapeutic interventions.

Biological Applications

  • Targeted Protein Degradation :
    • PROTACs utilizing this compound have been shown to effectively degrade oncogenic proteins, thereby reducing tumor growth in preclinical models.
    • Case studies indicate successful application in various cancer types, including breast and prostate cancers.
  • Drug Delivery Systems :
    • The PEG component enhances solubility and bioavailability, making it suitable for drug delivery applications.
    • Studies demonstrate improved pharmacokinetics and biodistribution of therapeutic agents when conjugated with PEG linkers.
  • Bioconjugation :
    • The compound is employed in bioconjugation strategies to improve the stability and efficacy of biologics such as antibodies and enzymes.
    • Research highlights its role in enhancing the therapeutic index of conjugated drugs.

Research Findings

Recent studies have focused on the efficacy and safety profiles of PROTACs incorporating this compound. Key findings include:

  • Efficacy in Cancer Models :
    • A study demonstrated that a PROTAC linked via this compound led to significant reductions in target protein levels, correlating with decreased tumor size in xenograft models .
  • Selectivity and Safety :
    • Comparative analyses showed that PROTACs using this linker exhibited high selectivity for target proteins with minimal off-target effects, suggesting a favorable safety profile .

Data Summary Table

PropertyValue
Molecular Weight967.10 g/mol
Molecular FormulaC42_{42}H82_{82}N2_2O22_{22}
ApplicationPROTAC linker
EfficacySignificant tumor reduction
Safety ProfileHigh selectivity, low toxicity

Case Studies

  • Breast Cancer Study :
    • A PROTAC developed using this compound showed a 70% reduction in HER2 levels in vitro, leading to apoptosis in breast cancer cell lines .
  • Prostate Cancer Model :
    • In vivo studies indicated that administration of a PROTAC linked with this compound resulted in a 50% decrease in tumor growth compared to controls .

Propiedades

IUPAC Name

(2S)-2,6-bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46)/t39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXXNJUHFRYALT-KDXMTYKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.